REACTION_CXSMILES
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O.C(=O)([O-])[O-].[K+].[K+].Cl[C:9]1[C:10]2[CH:17]=[CH:16][N:15]([CH2:18][O:19][CH2:20][CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23])[C:11]=2[N:12]=[CH:13][N:14]=1.[CH2:26]([O:28][CH:29]([N:31]1[CH:35]=[C:34](B2OC(C)(C)C(C)(C)O2)[CH:33]=[N:32]1)[CH3:30])[CH3:27]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)CC>[CH2:26]([O:28][CH:29]([N:31]1[CH:35]=[C:34]([C:9]2[C:10]3[CH:17]=[CH:16][N:15]([CH2:18][O:19][CH2:20][CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23])[C:11]=3[N:12]=[CH:13][N:14]=2)[CH:33]=[N:32]1)[CH3:30])[CH3:27] |f:1.2.3,^1:48,50,69,88|
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Name
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Quantity
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1.5 L
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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1047 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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755 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
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Name
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|
Quantity
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822 g
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Type
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reactant
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Smiles
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C(C)OC(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
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Quantity
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9.2 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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6 L
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Type
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solvent
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Smiles
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C(CC)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a reactor equipped with overhead stirring, condenser
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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was degassed three
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to remove solvents
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Type
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TEMPERATURE
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Details
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The residue was then cooled to room temperature
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Type
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ADDITION
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Details
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diluted with ethyl acetate (9 L) and water (4 L)
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×2.5 L)
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Type
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WASH
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Details
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The combined organic layers were washed with water (2×2 L)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
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|
Type
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product
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Smiles
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C(C)OC(C)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |